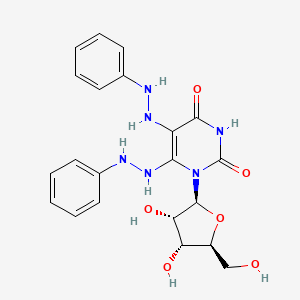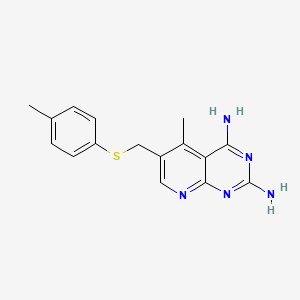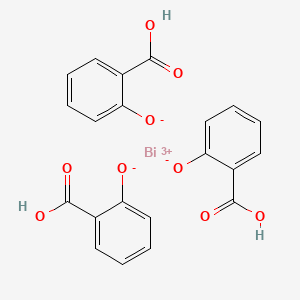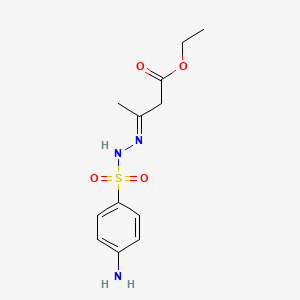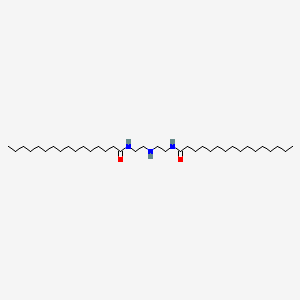
Disodium 5-((2,5-dichloro-4-sulphonatophenyl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is a synthetic azo dye compound with the molecular formula C13H6Cl2N2Na2O6S and a molecular weight of 435.10 g/mol. It is known for its vibrant color and is used in various industrial applications, including as a dye and in scientific research.
Vorbereitungsmethoden
The synthesis of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves the diazotization of 4-amino-2,5-dichlorobenzenesulfonic acid followed by coupling with 2-hydroxybenzoic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and sulfonate.
Reduction Reactions: The azo group (-N=N-) can be reduced to form corresponding amines under reductive conditions.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones under oxidative conditions.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE involves its interaction with molecular targets through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
DISODIUM 5-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]SALICYLATE is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Similar compounds include:
DISODIUM 4-[(2,5-DICHLORO-4-SULFONATOPHENYL)AZO]BENZOATE: Similar structure but with a benzoate group instead of a salicylate group.
DISODIUM 5-[(2,4-DICHLORO-5-SULFONATOPHENYL)AZO]SALICYLATE: Similar structure but with different chlorine substitution pattern.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups.
Eigenschaften
CAS-Nummer |
6527-54-4 |
|---|---|
Molekularformel |
C13H6Cl2N2Na2O6S |
Molekulargewicht |
435.1 g/mol |
IUPAC-Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H8Cl2N2O6S.2Na/c14-8-5-12(24(21,22)23)9(15)4-10(8)17-16-6-1-2-11(18)7(3-6)13(19)20;;/h1-5,18H,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI-Schlüssel |
LJGATWRPRZTBOX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C(=O)O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


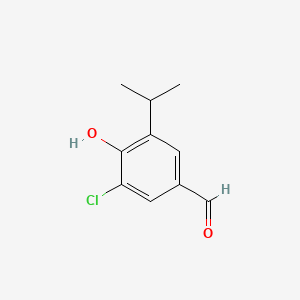

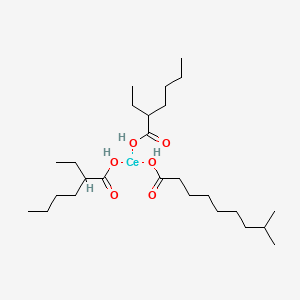
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
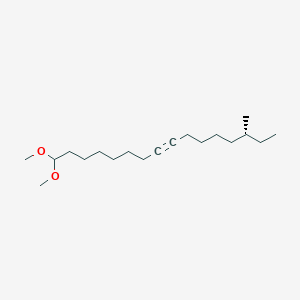
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
